

Structure-Activity Relationship (SAR) of 2-Bromo-N-phenylacetamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *2-Bromo-N-phenylacetamide*

Cat. No.: *B1210500*

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The **2-Bromo-N-phenylacetamide** scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Structure-activity relationship (SAR) studies on its analogs have revealed key structural modifications that influence their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of these analogs, supported by experimental data and protocols, to aid researchers in drug discovery and development.

Comparative Biological Activities

The biological activities of **2-Bromo-N-phenylacetamide** analogs are significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the bromo-acetyl moiety. The following tables summarize the quantitative data from various studies.

Antibacterial Activity

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, were evaluated for their antibacterial activity against several bacterial strains. The activity is presented as the diameter of the zone of inhibition.

Table 1: Antibacterial Activity of 2-amino-N-(p-chlorophenyl) acetamide Derivatives[1]

Compound	R Group	Acinetobacter baumannii (DIZ, mm)	Pseudomonas aeruginosa ATCC27853 (DIZ, mm)	Pseudomonas aeruginosa ATCC29260 (DIZ, mm)	Staphylococcus aureus (DIZ, mm)
5a	Butyl	14.5	13.5	15.0	18.0
5b	Octyl	15.0	14.0	16.0	19.5
5c	Piperidine	16.5	15.0	17.0	21.0
5d	3-Fluoroaniline	17.0	16.0	18.0	23.5
Tetracycline (Standard)	-	25.0	24.0	26.0	30.0

DIZ: Disk Inhibition Zone

Cytotoxicity Against Cancer Cell Lines

Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives[2][3][4]

Compound	Substitution on Phenyl Ring	IC ₅₀ (µM) vs. MDA-MB-468	IC ₅₀ (µM) vs. PC-12	IC ₅₀ (µM) vs. MCF-7
3c	3-Bromo	-	-	0.7 ± 0.08
3d	4-Bromo	0.6 ± 0.08	0.6 ± 0.08	0.7 ± 0.4
3j	4-Nitro	0.76 ± 0.09	-	-
Doxorubicin (Standard)	-	0.38 ± 0.07	-	-

Enzyme Inhibition

Analogs of N-phenylacetamide have been investigated as inhibitors of various enzymes, including carbonic anhydrases and potassium channels.

Table 3: Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole Benzenesulfonamide Conjugates[5]

Compound	Substitution on N-phenyl	K_i vs. hCA I (nM)	K_i vs. hCA II (nM)	K_i vs. hCA IX (nM)	K_i vs. hCA XII (nM)	--- --- --- ---	3b 4-Chloro - - - -	3c 4-Bromo - - - -	3f 2-Chloro - - - -	3g 2-Bromo - - - -	2h 4-Sulfamoylphenylhydrazone 45.10	5.87 - 7.91	Acetazolamide (Standard) - - - -	5.70
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Table 4: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide Analogs[6]

Compound	R1	R2	R3	Slack WT IC50 (μM)
4 (VU0606170)	H	OMe	Cl	2.8
25	H	OMe	Br	2.5
27	H	OMe	CF3	2.3

Experimental Protocols

Synthesis of 2-Bromo-N-phenylacetamide

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice. Bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise, followed by triethylamine (0.019 mol). The reaction mixture is warmed to room temperature over 3 hours. The mixture is then concentrated, taken up in ethyl acetate, and washed three times with water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by crystallization from ethyl acetate.[7]

Synthesis of 2-amino-N-(p-chlorophenyl) acetamide Derivatives

The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared by the amination reaction of 4-chloroaniline and bromoacetyl bromide. Subsequently, 2-bromo-N-(p-chlorophenyl) acetamide is condensed with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1]

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity is determined using the disc diffusion method. Test compounds are dissolved in ethyl acetate to a concentration of 0.1 g/mL. A sterile disc (6 mm in diameter) is impregnated with 30 μ L of each test solution and placed on a cation-adjusted Mueller Hinton agar medium. The plates are incubated at 37 °C for 12-16 hours, and the inhibition zones are measured in millimeters. Discs with ethyl acetate serve as a negative control, and tetracycline discs are used as a positive control.[1]

Cytotoxicity Assay (MTT Assay)

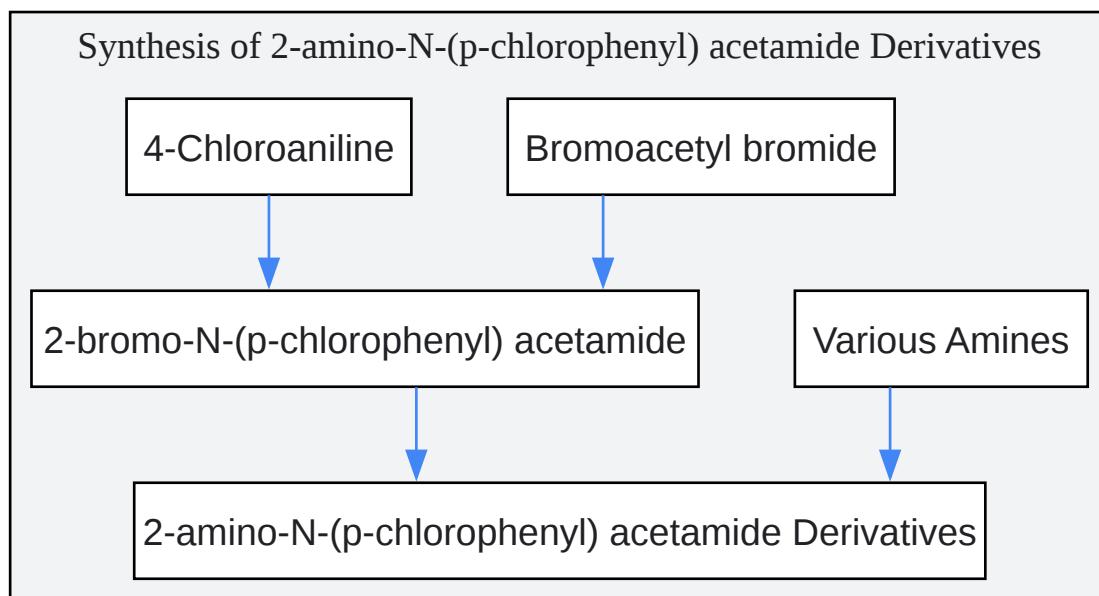
MCF7, MDA-MB-468, and PC12 cell lines are used to assess the cytotoxic effects of the synthesized phenylacetamide derivatives. The MTT assay is employed to determine the IC₅₀ value. The cell lines are treated with different concentrations of the compounds, and the results are expressed as the mean \pm SEM of three independent experiments compared to a control group treated with DMSO.[2][3][4]

Slack Potassium Channel Inhibition Assay (Thallium Flux Assay)

HEK-293 cells stably expressing wild-type human Slack channels are used for the assay. The inhibitory activity of the compounds is screened using a thallium (Tl⁺) flux assay. This assay measures the influx of thallium through the potassium channels, which is indicative of channel activity. A decrease in thallium flux in the presence of the compound indicates inhibition.[6]

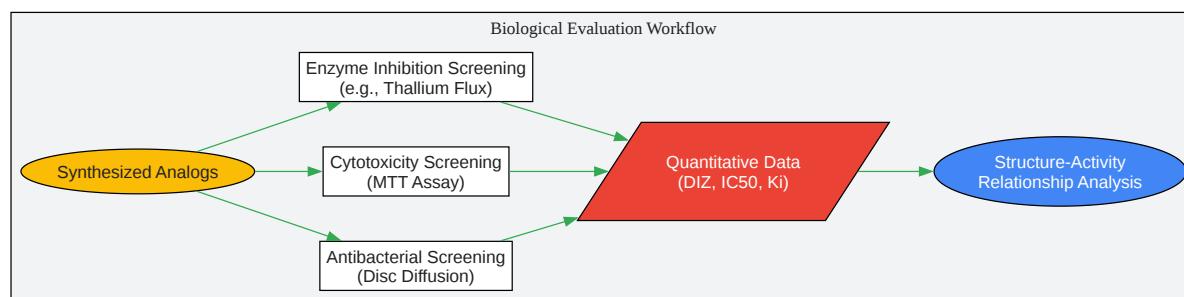
Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of **2-Bromo-N-phenylacetamide** analogs.



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Caption: Synthetic pathway for 2-amino-N-(p-chlorophenyl) acetamide derivatives.



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Caption: General workflow for the biological evaluation of synthesized analogs.

Structure-Activity Relationship Insights

The presented data reveals several key SAR trends for **2-Bromo-N-phenylacetamide** analogs:

- Antibacterial Activity: For the 2-amino-N-(p-chlorophenyl) acetamide series, the antibacterial activity generally increases with the complexity and aromaticity of the amine substituent. The derivative with a 3-fluoroaniline substituent (5d) exhibited the highest activity against all tested strains.^[1] This suggests that aromatic interactions and electronic effects of the substituent play a crucial role in the antibacterial mechanism.
- Cytotoxicity: In the case of phenylacetamide derivatives, the presence and position of a halogen on the phenyl ring significantly impact their cytotoxic potential. For instance, a bromo-substituent at the para-position (compound 3d) resulted in potent activity against MDA-MB-468 and PC-12 cancer cell lines.^{[2][3][4]} A nitro group at the para-position also conferred strong cytotoxicity.^[2]
- Enzyme Inhibition: The SAR for Slack potassium channel inhibitors indicates that electron-withdrawing groups at the 5-position of the N-phenyl ring, such as bromo and trifluoromethyl, maintain or slightly improve potency compared to a chloro group.^[6] This highlights the importance of the electronic environment of the N-phenyl ring for binding to the channel.

In conclusion, the **2-Bromo-N-phenylacetamide** scaffold offers a promising starting point for the development of novel therapeutic agents. The SAR studies summarized here provide a valuable framework for the rational design of more potent and selective analogs. Further investigations focusing on diverse substitutions and exploring a wider range of biological targets will continue to unlock the full potential of this chemical class.

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